(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is a chiral bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes several steps such as reductive amination, basic configuration inversion, and reduction with a reducing agent or metal-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of chiral amines and acids to facilitate the formation of the desired product under relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions often use reducing agents or metal-catalyzed hydrogenation to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-amino-Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester;hydrochloride: This compound has a similar bicyclic structure but includes an ethyl ester group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1 |
InChI Key |
JROUSUXEZHOWGD-DEGVFPLUSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
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